molecular formula C22H18N2O4 B6640584 2,3-Dihydro-benzo[1,4]dioxine-6-carboxylic acid (4-benzoylamino-phenyl)-amide

2,3-Dihydro-benzo[1,4]dioxine-6-carboxylic acid (4-benzoylamino-phenyl)-amide

Numéro de catalogue B6640584
Poids moléculaire: 374.4 g/mol
Clé InChI: PHUNLCGMTJSNAB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,3-Dihydro-benzo[1,4]dioxine-6-carboxylic acid (4-benzoylamino-phenyl)-amide, also known as BDA-410, is a small molecule inhibitor that has been studied extensively for its potential use in cancer therapy. BDA-410 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells.

Mécanisme D'action

2,3-Dihydro-benzo[1,4]dioxine-6-carboxylic acid (4-benzoylamino-phenyl)-amide inhibits the activity of a protein called heat shock protein 90 (Hsp90), which is involved in regulating the folding and stability of other proteins. Hsp90 is overexpressed in many cancer cells and plays a critical role in the survival and growth of these cells. By inhibiting Hsp90, this compound disrupts the function of multiple proteins that are important for cancer cell survival and growth.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, as well as inhibit the growth and proliferation of cancer cells. This compound has also been shown to inhibit the migration and invasion of cancer cells, which are important processes for cancer metastasis. In addition to its effects on cancer cells, this compound has also been shown to have anti-inflammatory effects.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 2,3-Dihydro-benzo[1,4]dioxine-6-carboxylic acid (4-benzoylamino-phenyl)-amide in lab experiments is its specificity for Hsp90. This compound has been shown to have minimal effects on other proteins, which reduces the potential for off-target effects. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to use in certain assays.

Orientations Futures

There are several future directions for the study of 2,3-Dihydro-benzo[1,4]dioxine-6-carboxylic acid (4-benzoylamino-phenyl)-amide. One direction is to further investigate its potential use in cancer therapy, particularly in combination with other treatments. Another direction is to investigate its potential use in treating other diseases, such as Alzheimer's disease. Additionally, further studies are needed to investigate the potential side effects of this compound and to optimize its pharmacological properties for clinical use.

Méthodes De Synthèse

The synthesis of 2,3-Dihydro-benzo[1,4]dioxine-6-carboxylic acid (4-benzoylamino-phenyl)-amide involves a series of chemical reactions starting from commercially available starting materials. The synthesis begins with the preparation of 6-bromo-2,3-dihydrobenzo[1,4]dioxin-5-carboxylic acid, which is then converted to 6-aminobenzo[1,4]dioxin-5-carboxylic acid. The final step involves the reaction of 6-aminobenzo[1,4]dioxin-5-carboxylic acid with 4-benzoylaminobenzoyl chloride to yield this compound.

Applications De Recherche Scientifique

2,3-Dihydro-benzo[1,4]dioxine-6-carboxylic acid (4-benzoylamino-phenyl)-amide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells. In addition to its potential use in cancer therapy, this compound has also been studied for its potential use in treating other diseases, such as Alzheimer's disease.

Propriétés

IUPAC Name

N-(4-benzamidophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4/c25-21(15-4-2-1-3-5-15)23-17-7-9-18(10-8-17)24-22(26)16-6-11-19-20(14-16)28-13-12-27-19/h1-11,14H,12-13H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHUNLCGMTJSNAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.